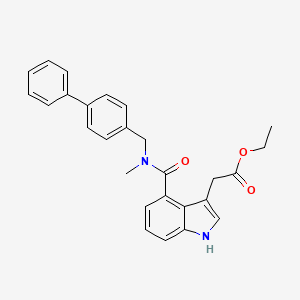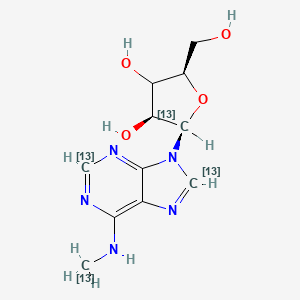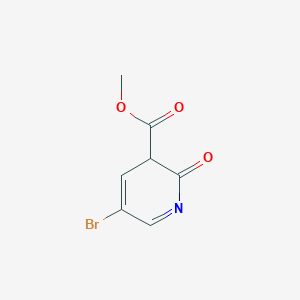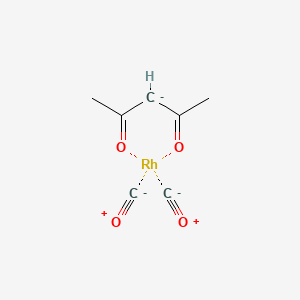![molecular formula C33H42F3N5O3 B12366636 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide CAS No. 2392970-97-5](/img/structure/B12366636.png)
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CRN04894 is a novel, potent, and selective antagonist for adrenocorticotropic hormone (ACTH) acting at the melanocortin 2 receptor (MC2R). It is currently under development for the treatment of diseases of ACTH excess, such as Cushing’s disease, congenital adrenal hyperplasia, and ectopic ACTH-secreting tumors .
Vorbereitungsmethoden
The synthesis of CRN04894 involves multiple steps, including the preparation of tert-butyl ®-4-(2-cyano-4-(trifluoromethyl)phenyl)-3-ethylpiperazine-1-carboxylate, followed by the preparation of ®-2-(2-ethylpiperazin-1-yl)-5-(trifluoromethyl)benzonitrile, and finally the preparation of {®-4-[2-(aminomethyl)-4-(trifluoromethyl)phenyl]-3-ethyl-1-piperazinyl}[2-chloro-4-(trifluoromethyl)phenyl]methanone . The reaction conditions involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), and reagents such as diisopropylethylamine (DIEA) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) .
Analyse Chemischer Reaktionen
CRN04894 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like HATU and DIEA.
Wissenschaftliche Forschungsanwendungen
CRN04894 has several scientific research applications:
Chemistry: It is used as a tool compound to study the effects of ACTH antagonism.
Biology: CRN04894 is employed in biological studies to understand the role of ACTH in various physiological processes.
Medicine: The compound is being developed as a therapeutic agent for conditions of ACTH excess, such as Cushing’s disease and congenital adrenal hyperplasia
Wirkmechanismus
CRN04894 exerts its effects by competitively binding to the melanocortin 2 receptor (MC2R), thereby blocking the action of ACTH. This inhibition prevents the downstream synthesis and over-secretion of cortisol by the adrenal glands, which is crucial in conditions like Cushing’s disease and congenital adrenal hyperplasia .
Vergleich Mit ähnlichen Verbindungen
CRN04894 is unique compared to other ACTH antagonists due to its oral bioavailability and high selectivity for MC2R. Similar compounds include:
Paltusotine: Another compound developed by Crinetics for endocrine disorders.
CRN04777: A related compound with similar pharmacological properties
CRN04894 stands out due to its potent and selective antagonism of ACTH, making it a promising candidate for treating diseases of ACTH excess .
Eigenschaften
CAS-Nummer |
2392970-97-5 |
|---|---|
Molekularformel |
C33H42F3N5O3 |
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C33H42F3N5O3/c1-3-23-20-40(31(43)32(14-7-15-32)33(34,35)36)18-19-41(23)27-11-10-25(24-8-5-6-9-28(24)44-4-2)37-29(27)30(42)38-26-21-39-16-12-22(26)13-17-39/h5-6,8-11,22-23,26H,3-4,7,12-21H2,1-2H3,(H,38,42)/t23-,26-/m1/s1 |
InChI-Schlüssel |
QJRFBKYETDVAJQ-ZEQKJWHPSA-N |
Isomerische SMILES |
CC[C@@H]1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)N[C@@H]4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |
Kanonische SMILES |
CCC1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)NC4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



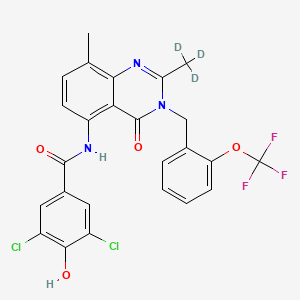
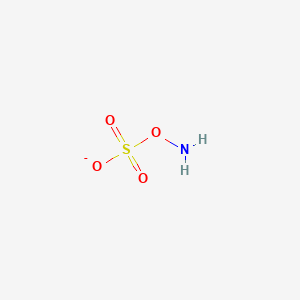
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)



![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
